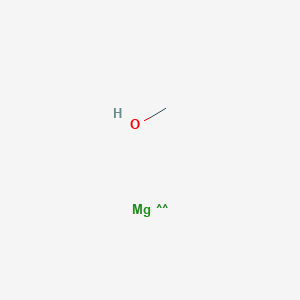![molecular formula C14H16O5 B12518075 Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato CAS No. 695216-03-6](/img/structure/B12518075.png)
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl groups and a but-2-en-1-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxyisophthalic acid with but-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial-scale synthesis may also employ alternative catalysts to reduce costs and improve environmental sustainability.
化学反应分析
Types of Reactions
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-en-1-yloxy group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be introduced using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogen atoms to the benzene ring.
科学研究应用
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism by which Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylate
- Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxamide
Uniqueness
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato is unique due to its specific substitution pattern on the benzene ring and the presence of the but-2-en-1-yloxy group
属性
CAS 编号 |
695216-03-6 |
|---|---|
分子式 |
C14H16O5 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
dimethyl 5-but-2-enoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H16O5/c1-4-5-6-19-12-8-10(13(15)17-2)7-11(9-12)14(16)18-3/h4-5,7-9H,6H2,1-3H3 |
InChI 键 |
PHRBUTYBMIJSCT-UHFFFAOYSA-N |
规范 SMILES |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
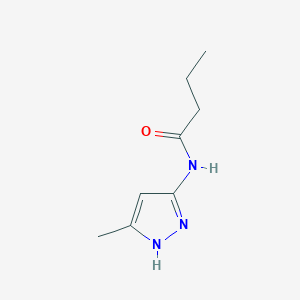
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
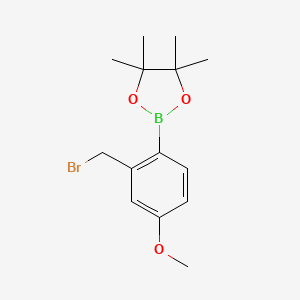
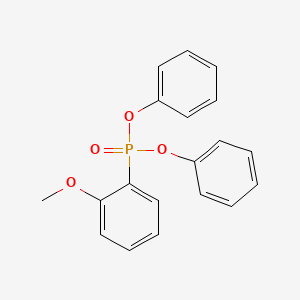
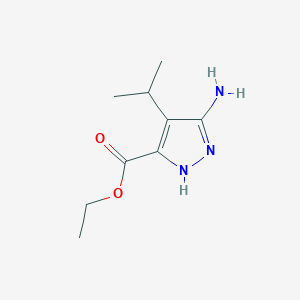
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
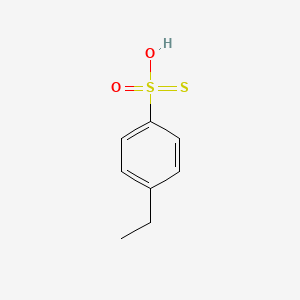
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
